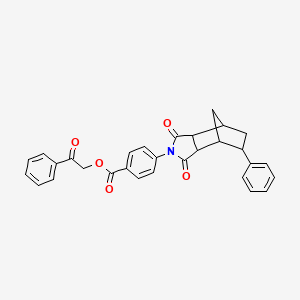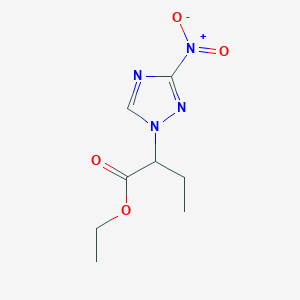![molecular formula C24H19ClFNO4 B12462661 2-(4-Fluorophenyl)-2-oxoethyl 2-[(4-chlorophenyl)amino]-4-oxo-4-phenylbutanoate](/img/structure/B12462661.png)
2-(4-Fluorophenyl)-2-oxoethyl 2-[(4-chlorophenyl)amino]-4-oxo-4-phenylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-2-oxoethyl 2-[(4-chlorophenyl)amino]-4-oxo-4-phenylbutanoate is a complex organic compound that features a combination of fluorine, chlorine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-2-oxoethyl 2-[(4-chlorophenyl)amino]-4-oxo-4-phenylbutanoate typically involves multi-step organic reactions. One common method involves the reaction of 4-fluorobenzaldehyde with ethylamine to form 2-(4-fluorophenyl)ethylamine. This intermediate is then reacted with formaldehyde to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-2-oxoethyl 2-[(4-chlorophenyl)amino]-4-oxo-4-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific enzymes and pathways involved in disease development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-2-oxoethyl 2-[(4-chlorophenyl)amino]-4-oxo-4-phenylbutanoate involves the inhibition of specific enzymes and pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. Additionally, it inhibits specific signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in inflammation and cancer development.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenibut: A GABA B receptor agonist with similar structural features.
Baclofen: Another GABA B receptor agonist, but with a different substitution pattern.
Tolibut: A GABA analogue with a methyl group instead of a fluorine atom.
Uniqueness
2-(4-Fluorophenyl)-2-oxoethyl 2-[(4-chlorophenyl)amino]-4-oxo-4-phenylbutanoate is unique due to its specific combination of fluorine, chlorine, and phenyl groups, which confer distinct chemical and biological properties. Its ability to inhibit multiple pathways involved in disease progression makes it a promising candidate for further research and development.
Properties
Molecular Formula |
C24H19ClFNO4 |
|---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 2-(4-chloroanilino)-4-oxo-4-phenylbutanoate |
InChI |
InChI=1S/C24H19ClFNO4/c25-18-8-12-20(13-9-18)27-21(14-22(28)16-4-2-1-3-5-16)24(30)31-15-23(29)17-6-10-19(26)11-7-17/h1-13,21,27H,14-15H2 |
InChI Key |
PAKIMQCYJXEJKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C(=O)OCC(=O)C2=CC=C(C=C2)F)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-aminophenyl)sulfanyl]-1-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12462578.png)
![5-bromo-2-chloro-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B12462583.png)


![N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B12462610.png)
![ethyl N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-3,3,3-trifluoro-2-(4-fluorophenyl)alaninate](/img/structure/B12462617.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12462620.png)
![N-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide](/img/structure/B12462623.png)
![N-({4-[(4-methoxyphenyl)sulfamoyl]phenyl}carbamothioyl)-3,5-dinitrobenzamide](/img/structure/B12462637.png)
![N-{2,2,2-trichloro-1-[({4-[(Z)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}furan-2-carboxamide](/img/structure/B12462638.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methoxyphenyl)glycinamide](/img/structure/B12462645.png)

![4-Chloro-2-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoic acid](/img/structure/B12462652.png)
![N-{5-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,4-dichlorobenzamide](/img/structure/B12462658.png)
